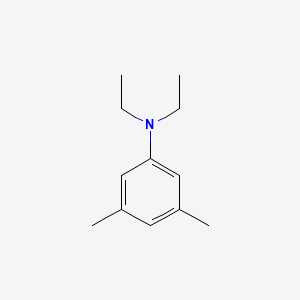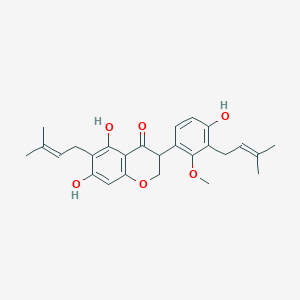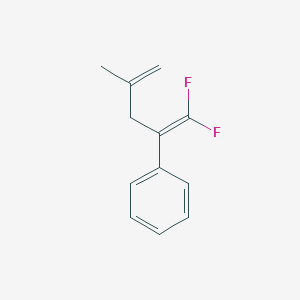
(1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene is a chemical compound with the molecular formula C12H12F2 It is characterized by the presence of a benzene ring substituted with a difluoromethylene group and a methylpenta-1,4-dien-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a benzene derivative with a difluoromethylene-containing reagent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The difluoromethylene and methylpenta-1,4-dien-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
(1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Wirkmechanismus
The mechanism of action of (1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene involves its interaction with specific molecular targets and pathways. The difluoromethylene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methylpenta-1,4-dien-2-yl group also contributes to the compound’s overall reactivity and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-methylpenta-1,3-dien-2-yl)benzene: Similar in structure but lacks the difluoromethylene group.
1,1-difluoro-4-phenylpent-1-ene: Contains a phenyl group instead of the benzene ring.
4-methylpenta-1,2-diene: Similar in structure but with different positioning of double bonds.
Uniqueness
(1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene is unique due to the presence of both the difluoromethylene and methylpenta-1,4-dien-2-yl groups. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research .
Eigenschaften
CAS-Nummer |
89264-13-1 |
|---|---|
Molekularformel |
C12H12F2 |
Molekulargewicht |
194.22 g/mol |
IUPAC-Name |
(1,1-difluoro-4-methylpenta-1,4-dien-2-yl)benzene |
InChI |
InChI=1S/C12H12F2/c1-9(2)8-11(12(13)14)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
InChI-Schlüssel |
MUVGTRBXHAEQLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC(=C(F)F)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


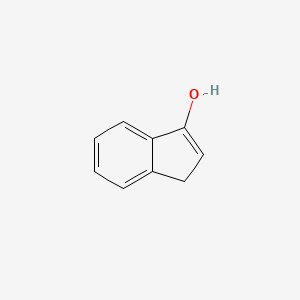
![6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene](/img/structure/B14150648.png)

![3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B14150657.png)

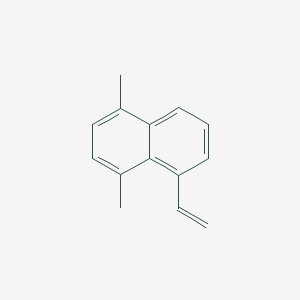
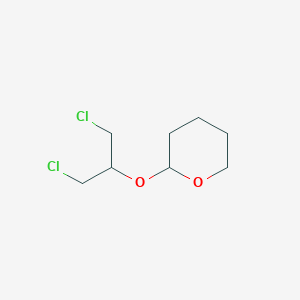
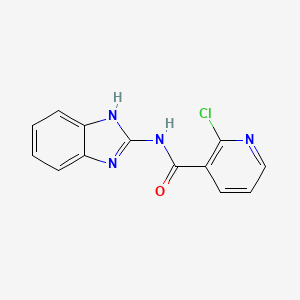
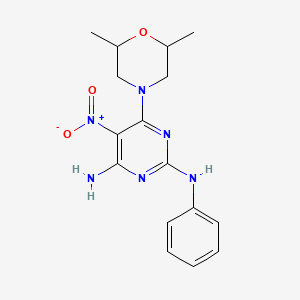
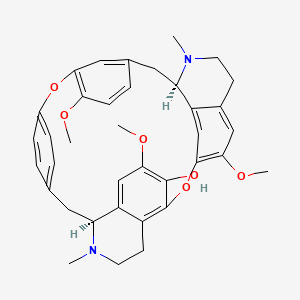
![(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B14150693.png)
![(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile](/img/structure/B14150707.png)
